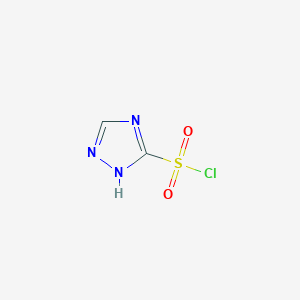

4H-1,2,4-triazole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-1,2,4-Triazole-3-sulfonyl chloride: is a heterocyclic compound containing a triazole ring substituted with a sulfonyl chloride group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol. One common method includes the following steps :

Starting Material: 1,2,4-triazole-3-thiol.

Reagent: Chlorine gas.

Solvent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out at 0°C. Chlorine gas is bubbled through a solution of 1,2,4-triazole-3-thiol in hydrochloric acid, resulting in the formation of this compound.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions:

4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Dichloromethane, acetonitrile.

Catalysts: Triethylamine, pyridine.

Major Products:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Triazole derivatives, including 4H-1,2,4-triazole-3-sulfonyl chloride, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by targeting essential enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. The sulfonyl chloride group enhances reactivity, allowing for the formation of covalent bonds with biological molecules that can disrupt their function.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound showed promising activity against various bacterial strains. The compound was synthesized and tested against Gram-positive and Gram-negative bacteria, yielding effective inhibition zones .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Antifungal Properties

The compound also shows potential as an antifungal agent. Triazoles are widely used in antifungal therapies due to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Research indicates that derivatives of this compound can effectively combat fungal infections in vitro .

Herbicides

The structural characteristics of this compound enable its use as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crops .

Case Study: Herbicidal Activity

In field trials, formulations containing this compound were tested against common weeds. The results indicated a significant reduction in weed biomass compared to untreated plots:

| Weed Species | Biomass Reduction (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Chenopodium album | 78 |

| Setaria viridis | 90 |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions that can be optimized for industrial production. The compound's reactivity makes it suitable for use as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

- 1,2,4-Triazole-3-sulfonamide

- 1,2,4-Triazole-3-sulfonic acid

- 1,2,4-Triazole-3-sulfonate esters

Comparison:

4H-1,2,4-triazole-3-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its analogs. While sulfonamides and sulfonic acids are more stable, the sulfonyl chloride group in this compound makes it a versatile intermediate for further chemical transformations .

Actividad Biológica

4H-1,2,4-triazole-3-sulfonyl chloride is a significant compound in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing three nitrogen atoms, characteristic of triazole compounds. The sulfonyl chloride functional group enhances its reactivity, making it a valuable intermediate in synthesizing various biologically active molecules.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors within biochemical pathways. Triazoles are known to inhibit critical enzymes involved in cellular processes, including:

- Enzyme Inhibition : Triazole compounds can inhibit enzymes such as DNA gyrase and other essential proteins that regulate cell division and survival.

- Receptor Modulation : These compounds may also interact with specific receptors, influencing signaling pathways related to inflammation and immune responses.

Antimicrobial Activity

Triazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria by disrupting essential metabolic functions.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

Anti-inflammatory Activity

Research has shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated a decrease in TNF-α levels by approximately 44–60% when tested on peripheral blood mononuclear cells (PBMC) stimulated with lipopolysaccharides (LPS) .

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study focused on synthesizing new derivatives of triazoles showed that compounds derived from this compound exhibited potent antibacterial and anti-inflammatory activities. The most effective derivatives were those with specific substitutions that enhanced their interaction with biological targets . -

Toxicity Assessment :

In toxicity studies involving PBMCs, derivatives of 4H-1,2,4-triazole demonstrated low toxicity at concentrations up to 100 µg/mL. The viability rates were comparable to control cultures treated with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacokinetics

Triazole compounds generally exhibit favorable pharmacokinetic properties:

- Absorption : Due to their small size and polar nature, they are well absorbed in biological systems.

- Distribution : They distribute effectively across various tissues.

- Metabolism : Metabolic pathways often involve enzymatic transformations that can enhance or diminish their biological activity.

Propiedades

IUPAC Name |

1H-1,2,4-triazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGDHNPMWOBKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558736 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-29-6 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.